molecular formula C11H7FINO B8312601 2-(4-Fluoro-phenoxy)-5-iodo-pyridine

2-(4-Fluoro-phenoxy)-5-iodo-pyridine

Cat. No.: B8312601
M. Wt: 315.08 g/mol
InChI Key: UELGCVSTCOSCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-phenoxy)-5-iodo-pyridine is a high-value, multi-functional heteroaromatic building block designed for advanced chemical synthesis and research applications. Its molecular structure incorporates two key reactive sites: an iodine atom at the 5-position and a 4-fluorophenoxy group at the 2-position of the pyridine ring. This configuration makes it an exceptionally versatile intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, where the iodine acts as an excellent leaving group . In pharmaceutical research, this compound is instrumental in the discovery and development of active pharmaceutical ingredients (APIs). The pyridine scaffold is a common pharmacophore, and the specific substitution pattern allows for the precise introduction of the molecule into larger structures to create potential kinase inhibitors and other targeted therapies . The 4-fluorophenoxy moiety can enhance properties like metabolic stability and membrane permeability, which are critical for drug efficacy . Beyond pharmaceuticals, this compound serves as a precursor in material science for developing advanced organic electronic materials. Its electron-deficient nature and ability to be functionalized make it a candidate for use in organic semiconductors, conductive polymers, and as a component in the synthesis of ligands for metal-organic frameworks (MOFs) . The compound is provided with a guaranteed high level of purity and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H7FINO

Molecular Weight

315.08 g/mol

IUPAC Name

2-(4-fluorophenoxy)-5-iodopyridine

InChI

InChI=1S/C11H7FINO/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H

InChI Key

UELGCVSTCOSCIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-Fluoro-phenoxy)-5-iodo-pyridine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Positions) Key Properties/Applications Evidence ID
This compound C₁₁H₇FINO 315.09* 2-(4-Fluoro-phenoxy), 5-Iodo N/A (Theoretical) Inferred
5-Chloro-2-(4-fluorophenoxy)pyridine C₁₁H₇ClFNO 223.63 2-(4-Fluoro-phenoxy), 5-Chloro Intermediate in drug synthesis
2-Fluoro-5-iodo-4-methylpyridine C₆H₅FIN 237.01 2-Fluoro, 4-Methyl, 5-Iodo Medical intermediate
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N 215.18 2-Fluoro, 5-(4-Fluorophenyl) Precursor for biological studies
5-Fluoro-4-iodopyridin-2-amine C₅H₄FIN₂ 253.00 2-Amino, 4-Iodo, 5-Fluoro Potential antimicrobial activity
5-Fluoro-3-iodopyridin-2-amine C₅H₄FIN₂ 253.00 2-Amino, 3-Iodo, 5-Fluoro Synthetic intermediate

*Molecular weight calculated based on structure.

Key Observations:

Halogen Substituent Effects: Iodine vs. Chlorine: The replacement of iodine (e.g., in this compound) with chlorine (e.g., 5-Chloro-2-(4-fluorophenoxy)pyridine) reduces molecular weight by ~91.46 g/mol and alters steric and electronic properties. Iodine’s larger atomic radius may enhance lipophilicity and influence binding affinity in biological systems .

Substituent Position Impact: Position 2 vs. Position 5: In 2-Fluoro-5-iodo-4-methylpyridine, fluorine at position 2 and iodine at position 5 create a polarized electronic environment, while the 4-methyl group adds steric bulk. This contrasts with the target compound’s phenoxy group at position 2, which introduces aromatic conjugation . Amino vs.

Synthetic Intermediates: Compounds like 2-Fluoro-5-iodo-4-methylpyridine are used in medical intermediate synthesis, highlighting the utility of iodopyridines in constructing complex pharmaceuticals .

Structural and Electronic Analysis

Substituent Effects on Pyridine Reactivity:

  • Electron-Withdrawing Groups: The fluorine on the phenoxy group and iodine on the pyridine ring create an electron-deficient aromatic system, making the compound susceptible to nucleophilic aromatic substitution (e.g., at position 5) .
  • Steric Considerations: The phenoxy group at position 2 may hinder reactions at adjacent positions, whereas smaller substituents (e.g., methyl in 2-Fluoro-5-iodo-4-methylpyridine) allow greater flexibility .

Comparative Melting Points and Stability:

  • Analogs with chloro and methyl substituents (e.g., 5-Chloro-2-(4-fluorophenoxy)pyridine) exhibit melting points between 268–287°C, suggesting that the target compound’s iodine substituent may lower melting points due to increased molecular size and reduced crystallinity .

Q & A

Q. What are the established synthetic routes for 2-(4-Fluoro-phenoxy)-5-iodo-pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple iodopyridine derivatives with fluorophenylboronic acids. Key steps include refluxing in dioxane with a phosphate base (e.g., K₃PO₄) under inert atmosphere . Optimization of catalyst loading (1.5–5 mol%) and reaction time (8–12 hours) is critical for yield improvement.

Q. How is the structural identity of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters such as bond lengths (e.g., C–I = ~2.09 Å) and torsion angles are refined using software like SHELXL. Complementary techniques include ¹H/¹³C NMR (for functional group analysis) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are recommended for handling this compound?

Limited toxicity data necessitate stringent precautions: use fume hoods , gloves , and eye protection . Avoid inhalation/ingestion and store in sealed containers under inert gas. Preliminary safety assessments should reference structurally similar fluorinated pyridines, which may exhibit moderate toxicity .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling efficiency be optimized for this compound?

Variables include:

  • Solvent selection : Dioxane or toluene for improved solubility.
  • Base choice : K₃PO₄ enhances coupling efficiency over Na₂CO₃.
  • Catalyst screening : PdCl₂(dppf) may reduce side reactions vs. Pd(PPh₃)₄. Monitoring reaction progress via TLC or GC-MS is advised .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the fluoro-phenoxy and iodo groups. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets like kinase enzymes .

Q. How does the iodine substituent influence functionalization reactions?

The C–I bond is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) or transition-metal-catalyzed cross-couplings (e.g., Sonogashira). Steric hindrance from the phenoxy group may necessitate elevated temperatures (80–100°C) .

Q. What analytical techniques resolve discrepancies in synthetic yields?

Use HPLC-MS to detect byproducts (e.g., dehalogenated species). Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. Comparative XRD analysis of intermediates clarifies crystallization challenges .

Q. How can the compound’s enzyme inhibition potential be evaluated?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For kinase targets, ATPase activity assays (e.g., Malachite Green) quantify inhibition efficacy .

Methodological Challenges & Future Directions

Q. What are the limitations in crystallographic refinement for this compound?

Disorder in the fluoro-phenoxy moiety or weak X-ray scattering from iodine may reduce data quality. Hirshfeld surface analysis and twinned refinement (e.g., using TWINABS) improve accuracy .

Q. How can environmental impacts of this compound be assessed?

Conduct biodegradation studies (OECD 301F) and ecotoxicity assays (e.g., Daphnia magna LC₅₀). Computational tools like EPI Suite predict persistence and bioaccumulation .

Q. What strategies address contradictory biological activity data in literature?

Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves . Meta-analyses of fluoropyridine analogs (e.g., 5-FU derivatives) provide mechanistic insights .

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